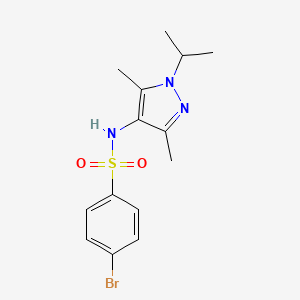
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide, also known as MEAI, is a synthetic indole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MEAI is a novel compound that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has also been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has also been shown to induce apoptosis in cancer cells, and to inhibit the growth and migration of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide is its relatively simple synthesis method, which allows for easy preparation of the compound for research purposes. However, one limitation of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide, which could facilitate its use in larger-scale studies. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide in various disease models, including cancer and chronic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide, which could provide insights into its therapeutic potential.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide involves the reaction of 2-methoxyphenylhydrazine with methyl isatin-3-carboxylate in the presence of a catalyst. The resulting product is then treated with an acid to yield N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide. This synthesis method has been reported in the literature and has been used by several research groups to obtain N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide for their studies.
Scientific Research Applications
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19(15-5-3-4-6-16(15)21-2)17(20)13-8-7-12-9-10-18-14(12)11-13/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYOBODEBUOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)



![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)



![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)